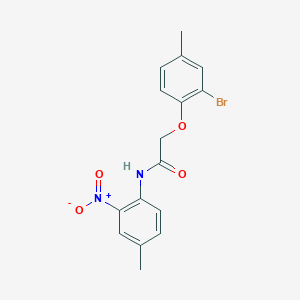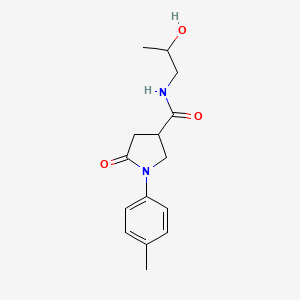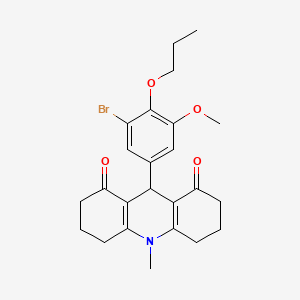
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). It is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer.
作用机制
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide selectively binds to and inhibits the activity of PARP1 and PARP2, which are enzymes that are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on DNA repair, the drug has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is its specificity for PARP1 and PARP2, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of the drug is its potential toxicity to normal cells, as PARP is also involved in the repair of DNA damage in non-cancerous cells. Additionally, the development of resistance to this compound has been observed in some cancer cell lines.
未来方向
There are several potential future directions for the development of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to personalize treatment for individual patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further investigation is needed to better understand the mechanisms of resistance to the drug and to develop strategies to overcome this resistance.
合成方法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide to form 2-bromo-4-methylphenoxide. This is then reacted with 4-methyl-2-nitroaniline in the presence of copper(I) iodide and cesium carbonate to form the intermediate product, this compound. The final step involves the reduction of the nitro group to form the active compound, this compound.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has shown promising results in preclinical studies and is currently being investigated in clinical trials for its potential use in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by inhibiting PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage, leading to their death.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-4-6-15(12(17)7-10)23-9-16(20)18-13-5-3-11(2)8-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWBKDFTJGGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)


![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)
![N-(1-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B4896748.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4896754.png)

![4-methyl-6-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4896765.png)
![N-(4-fluorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4896769.png)
![5-[(4-chlorophenyl)sulfonyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4896777.png)
![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4896801.png)
![{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B4896813.png)